Ethoxy(methyl)amine hydrochloride chemical properties
Ethoxy(methyl)amine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethoxy(methyl)amine Hydrochloride
Abstract
Ethoxy(methyl)amine hydrochloride, also known as O-Ethyl-N-methylhydroxylamine hydrochloride, is a specialized hydroxylamine derivative valued in synthetic organic chemistry. As a stable, crystalline solid, it serves as a potent nucleophilic reagent for the efficient conversion of aldehydes and ketones into their corresponding stable oxime ethers. This guide provides a comprehensive overview of its core chemical properties, mechanistic behavior, and practical applications, particularly within the context of pharmaceutical research and drug development. We will explore its physicochemical characteristics, delve into the mechanics of its reactivity with carbonyl compounds, present a validated experimental protocol, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic reagents to construct complex molecular architectures.
Chemical Identity and Physicochemical Properties
Ethoxy(methyl)amine hydrochloride is the hydrochloride salt of N-ethoxymethanamine.[1] The salt form enhances the compound's stability and simplifies handling compared to the free base. Its core structure features an ethoxy group bonded to a nitrogen atom, which is also substituted with a methyl group, making it a versatile building block in organic synthesis.
Caption: Chemical structure of Ethoxy(methyl)amine Hydrochloride.
The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.
| Property | Value | Source |
| IUPAC Name | N-ethoxymethanamine;hydrochloride | PubChem[1] |
| CAS Number | 1082680-18-9 | PubChem[1] |
| Molecular Formula | C₃H₁₀ClNO | PubChem[1] |
| Molecular Weight | 111.57 g/mol | PubChem[1] |
| Appearance | Typically a white to pale yellow crystalline solid.[2] | Inferred from analogous compounds |
| Solubility | Generally soluble in water and polar organic solvents like alcohols.[2] | Inferred from analogous compounds |
Core Reactivity and Mechanistic Principles
The primary utility of ethoxy(methyl)amine hydrochloride stems from the nucleophilic character of the nitrogen atom.[2] In solution, the hydrochloride salt exists in equilibrium with the free base, N-ethoxymethanamine, which is the active nucleophile. Its most significant application is the reaction with carbonyl compounds to form highly stable oxime ethers.
Mechanism of Oxime Ether Formation
The condensation reaction with aldehydes or ketones is typically acid-catalyzed and proceeds via a two-step mechanism involving a hemiaminal intermediate.[3]
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free base attacks the electrophilic carbonyl carbon. This step is often facilitated by mild acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.
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Dehydration: The resulting tetrahedral intermediate (a hemiaminal) undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a C=N double bond. A final deprotonation step yields the neutral oxime ether product.
Unlike many imine formations, the equilibrium for oxime formation strongly favors the product, often precluding the need for aggressive water removal techniques like azeotropic distillation.[4] However, precise pH control is critical for optimizing the reaction rate. A pH around 5 is generally ideal; at lower pH, the amine nucleophile is excessively protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step.[3]
Caption: General mechanism for oxime ether formation.
Applications in Drug Discovery and Development
The formation of oxime ethers is a cornerstone of medicinal chemistry for several strategic reasons:
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Metabolic Stability: Oxime ethers are significantly more resistant to hydrolysis than corresponding imines, making them ideal for introducing nitrogen-containing functionalities into drug candidates while maintaining metabolic stability.
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Bioisosterism: The oxime ether linkage can serve as a bioisostere for other functional groups, such as esters or amides, allowing chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.
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Modulation of Physicochemical Properties: The introduction of an ethoxy(methyl)amine moiety can alter a compound's lipophilicity, polarity, and hydrogen bonding capacity, which are critical parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME).
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Therapeutic Moieties: Alkoxyamines, as a class, have demonstrated therapeutic potential. For instance, the related compound methoxyamine acts as an inhibitor of base excision repair (BER) by binding to apurinic/apyrimidinic DNA damage sites, thereby sensitizing cancer cells to alkylating agents.[5] This mechanism provides a compelling rationale for incorporating similar structures into novel oncology drug candidates.
Standard Laboratory Protocol: Synthesis of a Model Oxime Ether
This protocol details a reliable method for the synthesis of cyclohexanone O-ethyl-N-methyloxime from cyclohexanone and ethoxy(methyl)amine hydrochloride. This procedure is self-validating, incorporating reaction monitoring, purification, and characterization.
Experimental Workflow
Caption: A typical experimental workflow for oxime ether synthesis.
Step-by-Step Methodology
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Reaction Setup:
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To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethoxy(methyl)amine hydrochloride (1.12 g, 10.0 mmol, 1.0 equiv).
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Add ethanol (30 mL) and stir until the solid is fully dissolved.
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Add cyclohexanone (1.03 mL, 10.0 mmol, 1.0 equiv) to the solution.
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Add pyridine (0.89 mL, 11.0 mmol, 1.1 equiv) dropwise. The pyridine acts as a mild base to neutralize the liberated HCl, maintaining an optimal pH for the reaction.
-
-
Reaction Execution and Monitoring:
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Stir the reaction mixture at room temperature (approx. 20-25 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system or by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Extraction:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
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Add deionized water (25 mL) to the residue and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x 25 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
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Purification:
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Concentrate the dried organic solution under reduced pressure to yield the crude product.
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Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexane.
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Characterization:
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Combine the fractions containing the pure product and concentrate under reduced pressure to yield the cyclohexanone O-ethyl-N-methyloxime as a colorless oil.
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Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Safety, Handling, and Storage
As a chemical reagent, ethoxy(methyl)amine hydrochloride requires careful handling to ensure laboratory safety.
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Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Avoid generating dust. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
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Storage: Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed to prevent moisture absorption and degradation.
Conclusion
Ethoxy(methyl)amine hydrochloride is a highly valuable and reliable reagent for the synthesis of stable oxime ethers. Its straightforward reactivity, coupled with the desirable physicochemical and metabolic properties of the resulting products, establishes it as a key tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, reaction mechanisms, and handling requirements enables its safe and effective application in the creation of novel and complex molecular entities.
References
- Understanding the Chemical Properties and Safety of Ethoxyamine Hydrochloride. Self-hosted.
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Ethoxy(methyl)amine hydrochloride | C3H10ClNO | CID 75481715. PubChem, National Institutes of Health. [Link]
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O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874. PubChem, National Institutes of Health. [Link]
-
12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
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Product Class 15: Oximes. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]
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- 1. Ethoxy(methyl)amine hydrochloride | C3H10ClNO | CID 75481715 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
